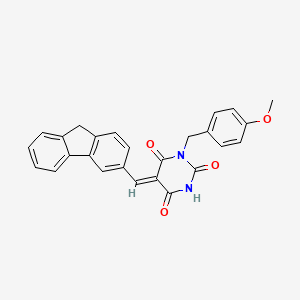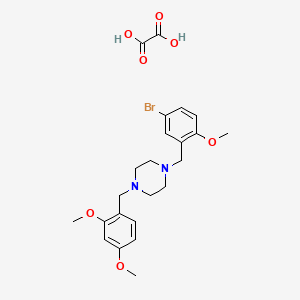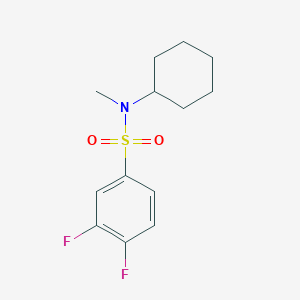methyl]phosphonate](/img/structure/B5083961.png)
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, also known as DAN, is a commonly used compound in scientific research. It is a phosphonate ester that has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. It has also been used as a precursor for the synthesis of other phosphonate esters and as a chiral auxiliary in asymmetric synthesis. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to be a useful tool in the study of enzyme mechanisms and in the development of enzyme inhibitors.
Mécanisme D'action
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It acts by irreversibly binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition involves the formation of a covalent bond between the phosphonate group of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and the active site serine residue of the enzyme. This results in the inactivation of the enzyme and the prevention of further catalytic activity.
Biochemical and Physiological Effects
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain cytokines. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used in small quantities to achieve the desired effect. However, there are also limitations to its use. diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, but it may not be effective against other types of enzymes. In addition, its irreversible mode of inhibition may make it difficult to study enzyme kinetics and other aspects of enzyme function.
Orientations Futures
There are a number of future directions for research involving diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate. One area of interest is the development of new phosphonate esters with improved properties for use in enzyme inhibition and other applications. Another area of interest is the study of the biochemical and physiological effects of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate in more detail, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and its interaction with enzymes and other biological molecules.
Méthodes De Synthèse
The synthesis of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate involves the reaction of diethyl phosphite with 4-nitrobenzoyl chloride and then with glycine. The final product is obtained by treating the resulting intermediate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually high, and the purity of the product can be easily determined using analytical techniques such as NMR and IR spectroscopy.
Propriétés
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)
![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
